molecular formula C10H11BrClNO2 B1655249 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride CAS No. 33584-64-4

2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride

Cat. No.: B1655249
CAS No.: 33584-64-4
M. Wt: 292.55
InChI Key: RNADEHORYPXDBB-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an amino group, a bromine atom, and a carboxylic acid group attached to the indene ring system. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method involves the bromination of 1,3-dihydroindene followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, and subsequent reactions with amines and carboxylating agents under controlled temperatures and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps often include crystallization, filtration, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-Amino-1,3-dihydroindene-2-carboxylic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or Grignard reagents under controlled temperatures.

Major Products

The major products formed from these reactions include various substituted indene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-dihydroindene-2-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-1,3-dihydroindene-2-carboxylic acid: Lacks the amino group, which may influence its solubility and interaction with biological targets.

    2-Amino-5-chloro-1,3-dihydroindene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical and biological properties.

Uniqueness

The presence of both the amino and bromine groups in 2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8;/h1-3H,4-5,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNADEHORYPXDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702826
Record name 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33584-64-4
Record name 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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